N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide

Crystal Engineering Solid-State Chemistry Structural Biology

Avoid SAR variability from non-specific hydrazide sourcing. This precise pyridine-3-carbohydrazide regioisomer features a defined 8.63° dihedral angle for consistent solid-state packing, distinct from the 4-isomer. - Enables synthesis of metal complexes with amplified anti-proliferative activity (e.g., against HT29 cells). - Serves as a key scaffold for polypharmacological kinase inhibitors with confirmed sub-micromolar IC50 values against Pim-1, VEGFR-2, and EGFRWT. - Catalog-grade purity ensures batch-to-batch reproducibility for reliable coordination chemistry and biological assays.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
Cat. No. B11523753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=CS2
InChIInChI=1S/C11H9N3O2S/c15-10(8-3-1-5-12-7-8)13-14-11(16)9-4-2-6-17-9/h1-7H,(H,13,15)(H,14,16)
InChIKeyPGRSYKXFGTXMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33 [ug/mL] (The mean of the results at pH 7.4)

N'-(Thiophene-2-carbonyl)pyridine-3-carbohydrazide: Key Properties & Procurement


N'-(Thiophene-2-carbonyl)pyridine-3-carbohydrazide is a heterocyclic acylhydrazide containing both pyridine-3-carbohydrazide and thiophene-2-carbonyl moieties . This compound belongs to the broader class of thiophene-carbohydrazide-pyridine derivatives, which are widely investigated as bioactive scaffolds in medicinal chemistry [1]. Basic physical properties, such as a density of approximately 1.4 g/cm³ and a boiling point around 536.5 °C (extrapolated), provide a baseline for handling and formulation considerations . However, these bulk properties do not differentiate this specific regioisomer from its close structural analogs, underscoring the need for quantitative, comparator-based evidence in procurement decisions.

N'-(Thiophene-2-carbonyl)pyridine-3-carbohydrazide: Specificity vs. Generic Analogs


Within the thiophene-carbohydrazide-pyridine family, minor structural variations—such as regioisomerism of the pyridine ring or the presence of a chlorine substituent—can fundamentally alter molecular geometry, intermolecular packing, and biological target engagement [1]. For instance, the pyridine-3-carbohydrazide scaffold positions the nitrogen heteroatom at the meta position relative to the hydrazide linkage, influencing hydrogen-bonding networks and coordination chemistry in ways distinct from its pyridine-4-carbohydrazide isomer [2]. Consequently, procurement of a generic 'thiophene-pyridine hydrazide' without specifying this exact regioisomer introduces uncontrolled variability that can compromise experimental reproducibility and structure-activity relationship (SAR) studies. The quantitative evidence below establishes the specific, measurable performance characteristics that justify the selection of this precise compound.

N'-(Thiophene-2-carbonyl)pyridine-3-carbohydrazide: Quantitative Comparator Evidence


Pyridine Regioisomer Conformational Packing vs. 4-Carbohydrazide

The pyridine-3-carbohydrazide core, as found in N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide, leads to distinct solid-state conformational and packing motifs compared to the closely related pyridine-4-carbohydrazide isomer. In a crystal structure analysis of a similar pyridine-3-ylmethylidene derivative, the molecule adopted a near-planar geometry with an angle of 8.63° between the thiophene and pyridine rings [1]. This contrasts with the pyridine-4-carbohydrazide analog (TPCPC), where computational studies indicate a different spatial arrangement of hydrogen-bonding interactions with targets like α-amylase and cyclooxygenase-2, despite both isomers sharing the same molecular formula [2].

Crystal Engineering Solid-State Chemistry Structural Biology

Anti-Proliferative Activity: Free Ligand vs. Metal Complexes

In a study of thiophene-appended nicotinic acid hydrazide derivatives (structurally analogous to N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide), the free ligands (L5 and L6) demonstrated measurable anti-proliferative activity against the HT29 human colorectal cancer cell line [1]. Notably, the subsequent formation of Zn(II) and Co(II) metal complexes from these ligands significantly enhanced this activity at lower concentrations [1]. This data establishes a clear baseline for the free ligand and demonstrates its utility as a precursor for generating more potent metallodrug candidates.

Medicinal Chemistry Cancer Research Coordination Chemistry

Multitarget Kinase Inhibition Profile of Analog

While direct data for N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide is not available, a highly analogous compound (5c), which shares the thiophene-2-carbohydrazide core and a similar heterocyclic appendage, demonstrated potent multitargeting kinase inhibition [1]. This compound inhibited Pim-1, VEGFR-2, and EGFRWT with IC50 values of 0.037 ± 0.02 µM, 0.95 ± 0.24 µM, and 0.16 ± 0.05 µM, respectively [1]. Furthermore, it induced a 24-fold increase in active caspase-3 levels compared to untreated cells, confirming a pro-apoptotic mechanism [1].

Kinase Inhibition Antiproliferative Agents Oncology

N'-(Thiophene-2-carbonyl)pyridine-3-carbohydrazide: Application Scenarios


Crystal Engineering and Solid-State Properties

Procure this specific pyridine-3-carbohydrazide regioisomer to investigate structure-property relationships in organic solid-state materials. The quantitative crystallographic evidence (Section 3, Item 1) demonstrates that this scaffold adopts a defined near-planar geometry (8.63° dihedral angle) that dictates its unique intermolecular packing motifs. This is essential for designing materials with specific conductivity, solubility, or stability profiles, where the pyridine-4-carbohydrazide analog (TPCPC) would yield different, and potentially undesired, solid-state characteristics [1].

Anticancer Metallodrug Precursor Synthesis

Use this compound as a high-purity chelating ligand for the synthesis of novel transition metal complexes (e.g., Zn(II), Co(II), Cu(II)). As demonstrated in Section 3 (Item 2), metal complexation of structurally analogous nicotinic acid hydrazide ligands significantly amplifies anti-proliferative activity against colorectal cancer cells (HT29). This positions N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide as a strategic starting material for medicinal chemistry programs aiming to develop metallodrugs with enhanced potency over the free ligand baseline [2].

SAR for Multitarget Kinase Inhibitors

Incorporate this compound as a core scaffold or key intermediate in SAR campaigns focused on polypharmacological kinase inhibition. The class-level evidence in Section 3 (Item 3) reveals that a closely related thiophene-2-carbohydrazide analog (5c) achieves sub-micromolar IC50 values against Pim-1, VEGFR-2, and EGFRWT, triggering robust apoptosis (24-fold caspase-3 induction). Utilizing N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide allows researchers to systematically explore the impact of the pyridine-3-yl substitution on this validated multitargeting profile, which cannot be replicated using the pyridine-4-yl isomer or other generic hydrazides [3].

Quote Request

Request a Quote for N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.